molecular formula C6H5Cl2NO2S B14861121 4-Chloro-6-methylpyridine-2-sulfonyl chloride

4-Chloro-6-methylpyridine-2-sulfonyl chloride

Cat. No.: B14861121
M. Wt: 226.08 g/mol
InChI Key: FHWXXZMGALOTBJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylpyridine-2-sulfonyl chloride typically involves the chlorination of 6-methylpyridine followed by sulfonation. One common method includes the reaction of 6-methylpyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The starting materials are often sourced in bulk to reduce costs and ensure a steady supply for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often employed in reduction reactions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Produced by the reaction with alcohols.

    Sulfonothioates: Result from the reaction with thiols.

Scientific Research Applications

4-Chloro-6-methylpyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a sulfonyl chloride group.

    6-Chloro-2-methylpyridine-3-sulfonyl chloride: Differing in the position of the chloro and methyl groups on the pyridine ring.

Uniqueness: 4-Chloro-6-methylpyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chloro and sulfonyl chloride groups makes it a versatile intermediate for various chemical syntheses.

Properties

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

4-chloro-6-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(7)3-6(9-4)12(8,10)11/h2-3H,1H3

InChI Key

FHWXXZMGALOTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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